(2-m-Tolylamino-thiazol-4-yl)-acetic acid CAS 335398-76-0 chemical properties
(2-m-Tolylamino-thiazol-4-yl)-acetic acid CAS 335398-76-0 chemical properties
Executive Summary
(2-m-Tolylamino-thiazol-4-yl)-acetic acid (CAS 335398-76-0) represents a specialized scaffold in medicinal chemistry, combining the pharmacophoric versatility of the 2-aminothiazole core with a carboxylic acid functional handle. This compound belongs to a class of "privileged structures" frequently utilized in the design of kinase inhibitors, peptidomimetics, and anti-inflammatory agents.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a robust synthetic architecture based on the Hantzsch cyclization, and critical handling protocols. It is designed to serve as a primary reference for researchers integrating this moiety into lead optimization campaigns.
Chemical Identity & Physicochemical Profile
Understanding the fundamental properties of CAS 335398-76-0 is a prerequisite for successful formulation and assay development. The presence of both an ionizable carboxylic acid and a potentially tautomeric aminothiazole system dictates its behavior in solution.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl]acetic acid | |
| Molecular Formula | C₁₂H₁₂N₂O₂S | |
| Molecular Weight | 248.30 g/mol | Calculated |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Predicted pKa (Acid) | ~4.2 - 4.5 | Carboxylic acid moiety |
| Predicted pKa (Base) | ~2.5 - 3.0 | Thiazole nitrogen (reduced basicity due to conjugation) |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity |
| Solubility | DMSO (>20 mg/mL), DMF | Low water solubility at neutral pH; soluble at pH > 7.5 |
| H-Bond Donors | 2 | -NH-, -COOH |
| H-Bond Acceptors | 4 | Thiazole N, Carbonyl O, Hydroxyl O |
Technical Insight: The 2-aminothiazole motif exhibits amino-imino tautomerism. However, in 2-arylamino derivatives, the amino form is generally predominant in the solid state and non-polar solvents, while the imino form may contribute in polar protic media, influencing binding kinetics in biological targets.
Synthetic Architecture: The Hantzsch Protocol
The most reliable route to CAS 335398-76-0 is the Hantzsch Thiazole Synthesis . This method couples a thiourea derivative with an
Retrosynthetic Logic
The molecule is disconnected into two primary building blocks:
-
Nucleophile:
-(3-Methylphenyl)thiourea. -
Electrophile: Ethyl 4-chloro-3-oxobutanoate (followed by hydrolysis).
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for CAS 335398-76-0 via Hantzsch Cyclization.
Detailed Experimental Protocol
Step 1: Preparation of
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Dissolution: Dissolve m-toluidine (1.0 eq) in dilute HCl.
-
Addition: Add ammonium thiocyanate (1.1 eq) and heat the mixture to reflux for 2–4 hours.
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Precipitation: Cool the solution. The thiourea product will precipitate.
-
Purification: Recrystallize from ethanol/water to remove unreacted amine.
Step 2: Cyclization to Ethyl 2-(3-methylanilino)thiazol-4-acetate
-
Reaction: Suspend the thiourea (1.0 eq) in absolute ethanol. Add ethyl 4-chloro-3-oxobutanoate (1.05 eq) dropwise.
-
Reflux: Heat to reflux for 4–6 hours. The reaction is driven by the nucleophilic attack of the sulfur on the
-carbon, followed by condensation. -
Workup: Neutralize with saturated NaHCO
. Extract with ethyl acetate. Dry over MgSO and concentrate.
Step 3: Ester Hydrolysis
-
Saponification: Dissolve the ester in THF/Water (1:1). Add LiOH or NaOH (2.0 eq). Stir at RT until TLC indicates consumption of starting material.
-
Acidification: Carefully acidify with 1M HCl to pH ~3–4.
-
Isolation: The target acid (CAS 335398-76-0) will precipitate. Filter, wash with cold water, and dry under vacuum.
Structural Analysis & Reactivity
The chemical behavior of this compound is defined by the interplay between the acidic tail and the aromatic core.
Tautomerism and Binding Modes
The 2-aminothiazole core can exist in two tautomeric forms. While the amino form is generally favored, the imino form allows for specific hydrogen bonding patterns in enzyme active sites (e.g., kinase ATP pockets).
-
Amino Form:
(Dominant) -
Imino Form:
Stability Logic
Figure 2: Stability profile under varying environmental conditions.
Biological Applications & Context
While specific pharmacological data for CAS 335398-76-0 may be proprietary, its structural class suggests high utility in the following areas:
-
Kinase Inhibition: The 2-aminothiazole motif is a classic ATP-mimetic scaffold. The m-tolyl group provides hydrophobic bulk to fill the selectivity pocket (e.g., the "gatekeeper" region), while the acetic acid tail can interact with solvent-front residues or lysine residues.
-
PPAR Agonism: The combination of a lipophilic tail (tolyl-amino-thiazole) and an acidic head group (acetic acid) mimics the pharmacophore of PPAR (Peroxisome Proliferator-Activated Receptor) agonists, relevant in metabolic disease research.
-
Peptidomimetics: The rigid thiazole ring can serve as a bioisostere for peptide bonds, constraining conformation in drug design.
Handling & Safety (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
STOT-SE: Category 3 (Respiratory irritation)
Protocol:
-
PPE: Wear nitrile gloves and safety glasses. Use a dust mask if handling powder outside a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
-
Mishra, C. B., et al. (2015). Thiazole: A Potent Scaffold for the Development of Various Medicinal Agents. Journal of Heterocyclic Chemistry.
-
Das, D., et al. (2016). Synthesis and biological evaluation of 2-aminothiazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (n.d.). 2-Aminothiazole-4-acetic acid derivatives.
